molecular formula C10H18O B7970117 (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane

(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane

Cat. No.: B7970117
M. Wt: 154.25 g/mol
InChI Key: CZCBTSFUTPZVKJ-RGURZIINSA-N
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Description

(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane is an organic compound that belongs to the class of oxanes It is characterized by the presence of a six-membered ring containing one oxygen atom and a methyl group at the fourth position, along with a 2-methylprop-1-en-1-yl substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 4-methyl-2-(2-methylprop-1-en-1-yl)alkanol, under acidic conditions. The reaction typically proceeds via an intramolecular nucleophilic substitution mechanism, where the hydroxyl group attacks the electrophilic carbon, leading to the formation of the oxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be employed to facilitate the cyclization process. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxane ring into more saturated derivatives.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions include various oxane derivatives, such as hydroxylated, halogenated, or aminated oxanes, depending on the specific reagents and conditions used.

Scientific Research Applications

(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying ring-forming reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxane rings.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxane ring structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydrofuran: Similar structure but with a five-membered ring.

    (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)pyran: Similar structure but with a different ring size and oxygen positioning.

Uniqueness

(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane is unique due to its specific ring size and substituent positioning, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and research studies.

Properties

IUPAC Name

(4S)-4-methyl-2-(2-methylprop-1-enyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCBTSFUTPZVKJ-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(C1)C=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCOC(C1)C=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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